molecular formula C20H21ClFNO B10982351 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B10982351
M. Wt: 345.8 g/mol
InChI Key: MIOBSHWCHOWCKG-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Ethanone Moiety: The ethanone group can be attached through a condensation reaction with the piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Benzylpiperidin-1-yl)-2-(2-chlorophenyl)ethanone: Lacks the fluorine atom.

    1-(4-Benzylpiperidin-1-yl)-2-(2-fluorophenyl)ethanone: Lacks the chlorine atom.

    1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-methylphenyl)ethanone: Contains a methyl group instead of fluorine.

Uniqueness

1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21ClFNO

Molecular Weight

345.8 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

InChI

InChI=1S/C20H21ClFNO/c21-18-7-4-8-19(22)17(18)14-20(24)23-11-9-16(10-12-23)13-15-5-2-1-3-6-15/h1-8,16H,9-14H2

InChI Key

MIOBSHWCHOWCKG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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